
2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole
Overview
Description
2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole is a useful research compound. Its molecular formula is C16H15NO4S2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.04425031 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular structure of this compound includes several functional groups that contribute to its reactivity and biological activity. The presence of the furyl and phenylsulfonyl groups enhances its chemical diversity.
Property | Details |
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IUPAC Name | This compound |
CAS Number | 82978-00-5 |
Molecular Formula | C13H13N1O2S2 |
Molecular Weight | 285.37 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of suitable precursors under controlled conditions. Techniques such as Thin Layer Chromatography (TLC) and spectroscopic methods (NMR, IR) are utilized to monitor reactions and analyze products.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of oxazoles can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
Anticancer Potential
The compound's anticancer activity has been explored through various assays. For instance, it has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways related to cell survival .
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial properties of oxazole derivatives, this compound was evaluated for its ability to inhibit bacterial growth. The results indicated an IC50 value that demonstrated strong antibacterial activity against E. coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
Another investigation examined the anticancer effects of this compound on human cancer cell lines. Results showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes: The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest: It has been observed to induce cell cycle arrest in cancer cells, preventing their division and growth.
- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-propylsulfanyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c1-2-11-22-16-15(17-14(21-16)13-9-6-10-20-13)23(18,19)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGIOIUKSLMROR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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